1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime
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Description
1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Moskvina et al. (2015) reported the synthesis of related compounds, focusing on the formation of various heterocycles and isoflavones through condensation reactions. This process highlights the chemical versatility and potential applications of compounds related to 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial and Antitumor Properties
- Wanjari (2020) explored the synthesis and antimicrobial activity of a compound using 4-chlorophenol as a starting material, demonstrating the potential of similar compounds in medicinal and drug research, particularly for their antibacterial and antifungal properties (Wanjari, 2020).
Crystal Structure Analysis
- The crystal structure of a compound closely related to this compound was analyzed by Zheng, Cui, and Rao (2014), highlighting the importance of structural analysis in understanding the physical properties of such compounds (Zheng, Cui, & Rao, 2014).
Enzyme Inhibition
- Rahman et al. (2008) studied human heme oxygenase-1 inhibitors, demonstrating how similar compounds interact with biological molecules, which is crucial for drug development and understanding enzyme inhibition mechanisms (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008).
Anti-Inflammatory Activity
- Karande and Rathi (2017) synthesized derivatives of similar compounds and evaluated their anti-inflammatory activity, offering insights into potential therapeutic applications for inflammation-related conditions (Karande & Rathi, 2017).
Molecular Docking Studies
- ShanaParveen et al. (2016) conducted a molecular docking study on a compound structurally related to this compound, providing insights into its potential interactions with biological targets and its role in drug design (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylpiperazin-1-yl)ethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)11-14(16-19-2)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSFEYWTDCUFBA-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=NOC)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.